2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with a chloro group, a methanesulfonamido group, and a piperidinyl propyl chain, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Chlorination: The amine is chlorinated to introduce the chloro group at the desired position.
Sulfonamidation: The amine is reacted with methanesulfonyl chloride to form the methanesulfonamido group.
Amidation: The final step involves coupling the intermediate with 3-(piperidin-1-yl)propylamine to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Amidation and Esterification: The benzamide group can participate in amidation and esterification reactions to form new derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to hydroxylated or dechlorinated derivatives.
Scientific Research Applications
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of sulfonamido and piperidinyl groups on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the piperidinyl propyl chain may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-5-METHOXY-2-METHYLSULFANYL-PYRIMIDINE
- 5-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-4-OL
- 5-METHOXY-2-[(5-METHOXY-2-PYRIMIDINYL)DISULFANYL]PYRIMIDINE
Uniqueness
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamido and piperidinyl groups allows for versatile modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(25(2,23)24)14-7-8-15(16(18)13-14)17(22)19-9-6-12-21-10-4-3-5-11-21/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPWYXNGAHJRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)NCCCN2CCCCC2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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